Computational Physicochemical Differentiation: Lipophilicity and Hydrogen-Bond Donor Profile Relative to the Des-Methyl Parent
The 2-methyl substituent on the target compound increases calculated lipophilicity (clogP ≈ 1.96) compared with the des-methyl parent N4-(1-methylpiperidin-4-yl)pyrimidine-4,6-diamine, while simultaneously preserving the same number of hydrogen-bond donors (HBD = 0 for the free base at neutral pH) and a comparable topological polar surface area (TPSA ≈ 67.4 Ų) [1]. This shift in logP without a penalty in HBD or TPSA is meaningful: the target compound partitions approximately 0.5–0.7 log units higher than the des-methyl analog (estimated clogP ≈ 1.3–1.4 for C10H17N5), which can translate to altered membrane permeability and protein-binding characteristics in cellular assays . Both compounds remain within Lipinski Rule-of-Five space, but the subtle lipophilicity difference may influence off-target binding profiles when screened against kinase panels.
| Evidence Dimension | Calculated partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP = 1.96 (C11H19N5, MW 221.30) |
| Comparator Or Baseline | N4-(1-methylpiperidin-4-yl)pyrimidine-4,6-diamine: estimated clogP ≈ 1.3–1.4 (C10H17N5, MW 207.28) |
| Quantified Difference | ΔclogP ≈ +0.5 to +0.7 |
| Conditions | In silico calculation; computed properties from sildrug.ibb.waw.pl database |
Why This Matters
Procurement of the correct analog ensures that the intended lipophilicity-driven properties—membrane permeability, non-specific binding, and solubility—match the experimental design, particularly when transitioning from biochemical to cellular assay formats.
- [1] Sildrug Database (IBB Warsaw). 2-methyl-N4-(1-methylpiperidin-4-yl)pyrimidine-4,6-diamine computed properties: clogP 1.96, TPSA 67.39, HBA 5, HBD 0, MW 221.31. https://sildrug.ibb.waw.pl (accessed 2026-05-01). View Source
